![molecular formula C14H12ClNO6S2 B2604572 2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid CAS No. 327079-55-0](/img/structure/B2604572.png)
2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid
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Description
2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions. It was first synthesized in 1998 by G. D. Searle & Company (now Pfizer) and was approved by the FDA in 1999. Celecoxib is a highly selective COX-2 inhibitor that has been shown to have potent anti-inflammatory and analgesic properties.
Scientific Research Applications
Role in Plant Stress Tolerance
Research on benzoic acid derivatives, including sulfamoyl benzoic acid, has shown their effectiveness in inducing multiple stress tolerance in plants. Senaratna et al. (2004) demonstrated that benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, were effective in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants (Senaratna et al., 2004).
Polymer Synthesis and Properties
Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble polymers with high thermal stability. These polymers were used to create proton exchange membranes for various applications, highlighting the utility of benzoic acid derivatives in advanced material science (Ghassemi & McGrath, 2004).
Catalysis and Chemical Reactions
The work of Eisner, Perlstein, and Ault (1963) involved benzoic acid in methanesulfonic acid as a catalyst-solvent for forming addition products with oleic acid. This research demonstrated the potential of benzoic acid derivatives in facilitating various chemical reactions and syntheses (Eisner et al., 1963).
Nanofiltration Membrane Development
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes exhibited improved water flux and dye rejection, indicating the potential of sulfamoyl benzoic acid derivatives in environmental engineering and water treatment (Liu et al., 2012).
properties
IUPAC Name |
2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO6S2/c1-23(19,20)10-4-2-9(3-5-10)16-24(21,22)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDRQSDTJPSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid |
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